Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide

Vue d'ensemble

Description

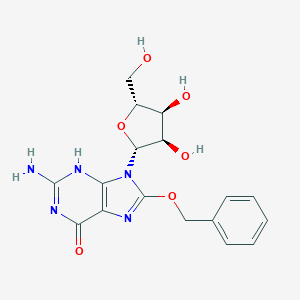

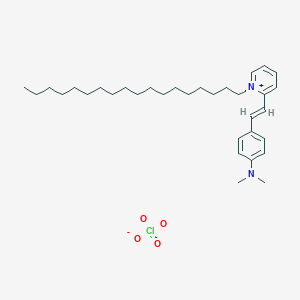

Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate hydrobromide is a derivative of the macrocyclic compound cyclen, which is a tetraazamacrocycle. This compound is particularly important as an intermediate in the synthesis of medically relevant chelators such as DO3A and DOTA, which are used in magnetic resonance imaging (MRI) contrast agents and radiopharmaceuticals .

Synthesis Analysis

The synthesis of this compound has been described as a regioselective process. A simple and efficient synthetic route to the related compound 1,4-bis(tert-butoxycarbonylmethyl)tetraazacyclododecane (cyclen) has been developed, which can react with functionalized alkyl halides to give mono-N-alkylated derivatives in good yield . Furthermore, the synthesis of the hydrobromide salt of 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane has been characterized spectroscopically and by X-ray crystallographic analysis . The synthesis of tris-(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane via a one-pot process has also been reported, with an investigation into the factors affecting the reaction and suggestions for optimum synthesis conditions .

Molecular Structure Analysis

The molecular structure of the tri-tert-butyl derivative has been characterized using spectroscopic methods and X-ray crystallography. These techniques provide detailed information about the arrangement of atoms within the molecule and confirm the regioselectivity of the synthesis .

Chemical Reactions Analysis

The reactivity of the tri-tert-butyl derivative has been observed in the context of its conversion to other compounds. For example, the hydrobromide salt can be converted to the corresponding free base, and the compound has been used as a precursor for further functionalization . Additionally, the synthesis of 10-(2-alkylamino-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid derivatives from related hydrobromide salts has been demonstrated, showcasing the compound's utility in producing acid-sensitive linkers .

Physical and Chemical Properties Analysis

The physical and chemical properties of the tri-tert-butyl derivative are influenced by its macrocyclic structure and the presence of tert-butyl groups. These properties are crucial for its solubility and reactivity, which are important factors in its use as an intermediate for further chemical transformations. The solubility-controlled regioselective synthesis of related polyazamacrocyclic complexing agents has been reported, highlighting the importance of solubility in the synthesis process . The compound's properties are also relevant for its purification, which can involve chromatographic techniques, and considerations for waste disposal .

Applications De Recherche Scientifique

Synthesis and Characterization

- Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide serves as an intermediate in synthesizing medically important DO3A and DOTA metal chelators. Its synthesis and properties are important due to its commercial availability and utility in chemical preparations (Jagadish et al., 2011).

Chemical Reactions and Modifications

- The compound can be altered through alkylation reactions, demonstrating its versatility in creating derivatives with specific chemical properties. This adaptability is crucial in the development of compounds for various scientific applications (Jagadish et al., 2014).

Application in Chelation Therapy and Imaging

- Its utility extends to chelation therapy, where it acts as a ligand in forming complexes with various metals, which is significant in medical imaging and treatment strategies (Řezanka et al., 2008).

Role in Magnetic Resonance Imaging (MRI)

- Its derivatives are used in creating contrast media for MRI, highlighting its critical role in enhancing the quality and effectiveness of medical imaging (Li et al., 2009).

Molecular Recognition and Binding Studies

- The compound's derivatives have been studied for their molecular recognition properties, particularly in binding to specific biological molecules, which is essential in targeted drug delivery and diagnostic applications (Paris et al., 2006).

Propriétés

IUPAC Name |

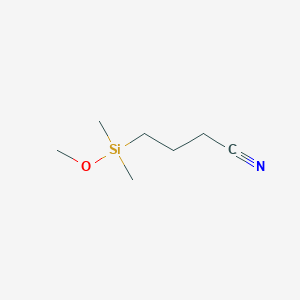

tert-butyl 2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50N4O6.BrH/c1-24(2,3)34-21(31)18-28-12-10-27-11-13-29(19-22(32)35-25(4,5)6)15-17-30(16-14-28)20-23(33)36-26(7,8)9;/h27H,10-20H2,1-9H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMECCVFSBLSIKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCNCCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H51BrN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10618615 | |

| Record name | Tri-tert-butyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

595.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide | |

CAS RN |

149353-23-1 | |

| Record name | Tri-tert-butyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.